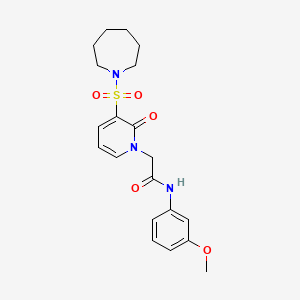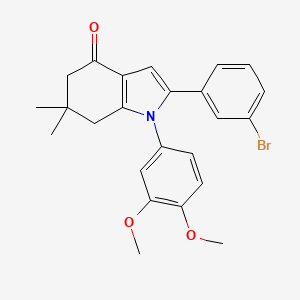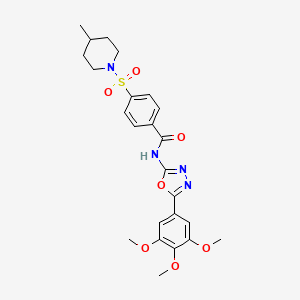![molecular formula C15H22FN3O2 B2538902 2-Ethyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one CAS No. 2380172-45-0](/img/structure/B2538902.png)
2-Ethyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one is a chemical compound that is widely used in scientific research. It is a small molecule inhibitor of the protein kinase B-Raf, which is involved in the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is important for the regulation of cell growth, differentiation, and survival. Inhibition of B-Raf has been shown to have therapeutic potential in the treatment of various types of cancer, including melanoma.
Mécanisme D'action
The mechanism of action of 2-Ethyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one involves the inhibition of B-Raf, which is a key component of the 2-Ethyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one signaling pathway. B-Raf is a serine/threonine kinase that is activated by upstream signaling molecules, including Ras and Raf-1. Once activated, B-Raf phosphorylates and activates downstream targets, including MEK and ERK, which in turn regulate gene expression and cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Ethyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one are primarily related to its inhibition of B-Raf. This inhibition leads to a decrease in the activity of downstream targets, including MEK and ERK, which results in a reduction in cell growth and proliferation. The compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, suggesting that it may have therapeutic potential in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Ethyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one in lab experiments include its specificity for B-Raf and its ability to inhibit the growth of cancer cells. However, there are also limitations to its use, including its relatively complex synthesis method and the potential for off-target effects. Additionally, the compound may not be suitable for use in certain experimental systems or cell types.
Orientations Futures
There are several future directions for research involving 2-Ethyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one. One area of research is focused on elucidating the mechanism of action of the compound and its effects on downstream targets in the 2-Ethyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one signaling pathway. Another area of research is aimed at developing more potent and selective inhibitors of B-Raf that may have improved therapeutic potential. Additionally, there is interest in exploring the use of B-Raf inhibitors in combination with other targeted therapies or immunotherapies for the treatment of cancer.
Méthodes De Synthèse
The synthesis of 2-Ethyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one is a complex process that involves several steps. The starting material is 5-fluoropyrimidine-2-carboxylic acid, which is converted to the corresponding acid chloride by treatment with thionyl chloride. This acid chloride is then reacted with 4-amino-1-butanol to give the corresponding amide. The amide is then subjected to a sequence of reactions involving the use of various reagents, including sodium hydride, ethyl iodide, and piperidine, to give the final product.
Applications De Recherche Scientifique
The primary application of 2-Ethyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one is in scientific research. It is used as a tool compound to study the role of B-Raf in the 2-Ethyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one signaling pathway and to investigate the potential therapeutic applications of B-Raf inhibition in cancer treatment. The compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, and has been the subject of numerous studies aimed at elucidating its mechanism of action and therapeutic potential.
Propriétés
IUPAC Name |
2-ethyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2/c1-3-11(4-2)14(20)19-7-5-13(6-8-19)21-15-17-9-12(16)10-18-15/h9-11,13H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLZGOOCUXMUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCC(CC1)OC2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(dimethylamino)propyl)-2-(2,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2538819.png)



![Spiro 3-[1-benzyl oxindyl]-2'-[3'-(3,4-dichlorophenyl)thiazolidin-4-one]](/img/structure/B2538827.png)
![Tert-butyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2538830.png)

![2-Chloro-N-[(2-chloro-5-hydroxyphenyl)methyl]acetamide](/img/structure/B2538833.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2538834.png)
![1-tosyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2538835.png)
![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538837.png)
![Methyl 4-({[4-(cyclopropylsulfamoyl)phenyl]carbonyl}amino)-2-methylquinoline-6-carboxylate](/img/structure/B2538838.png)

